4-ciclohexil-5-(2-metoxifenil)-4H-1,2,4-triazol-3-tiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

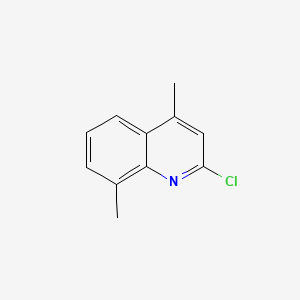

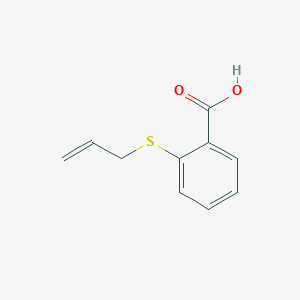

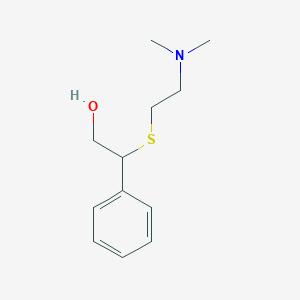

4-Cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, also known as 4-CHMT, is a heterocyclic thiol compound that has been studied for its potential applications in scientific research. It has been found to possess a variety of biochemical and physiological effects, and is being investigated for its potential use in laboratory experiments.

Aplicaciones Científicas De Investigación

Actividad Antitumoral

El compuesto ha sido estudiado por su potencial actividad antitumoral . Estudios in vitro han demostrado que puede ejercer un potente efecto citotóxico/antiproliferativo de manera dependiente del tiempo y la dosis a través de la apoptosis inducida de células HepG2 . Esto sugiere que podría usarse en el desarrollo de nuevos fármacos anticancerígenos.

Actividades Farmacológicas

Se ha informado que los compuestos que llevan un grupo triazol simétrico, como el en cuestión, muestran un amplio espectro de actividades farmacológicas . Estas incluyen actividades antibacterianas, antifúngicas, antimicrobianas, antimicobacterianas, antipiréticas, anticancerígenas, anticonvulsivas y antiinflamatorias .

Desarrollo de Fármacos

El grupo triazol en este compuesto también se encuentra en varios fármacos conocidos . Estos incluyen alprazolam (tranquilizante), benatraden (diurético), trapidil (hipotensor), trazadona (antidepresivo), anastrozol, letrozol, vorazol (antineoplásico), ribavirina (antiviral) y antimicóticos como fluconazol, itraconazol, voriconazol . Esto sugiere que el compuesto podría usarse en el desarrollo de nuevos fármacos con efectos similares.

Síntesis Química

El compuesto se puede sintetizar a partir de tiocarbamato en etanol, que se disuelve en NaOH 4 N y se refluye durante 2 horas . Este proceso podría usarse en el desarrollo de nuevos métodos y reacciones de síntesis.

Análisis de Estructura

La estructura del compuesto se ha confirmado mediante análisis elemental y datos espectrales . Esto sugiere que podría usarse en estudios relacionados con la química estructural y el modelado molecular.

Desarrollo de Moléculas Bioactivas

El anillo piridínico, un andamiaje prominente presente en varias moléculas bioactivas, ha jugado un papel vital en el desarrollo de diferentes agentes medicinales . Esto sugiere que el compuesto podría usarse en el desarrollo de nuevas moléculas bioactivas.

Mecanismo De Acción

- Induction of apoptosis (programmed cell death) in cancer cells is a possible mechanism, as indicated by enhanced caspase-3 activity .

- Triazoles, in general, exhibit diverse activities, including antibacterial, antifungal, and anticancer effects. Their impact on various cellular pathways depends on the specific substitution pattern .

Mode of Action

Biochemical Pathways

Análisis Bioquímico

Biochemical Properties

4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form stable complexes with metal ions, which can act as cofactors in enzymatic reactions. It has been observed to inhibit certain enzymes by binding to their active sites, thereby altering their catalytic activity. Additionally, 4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting their structure and function .

Cellular Effects

The effects of 4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling events. Furthermore, 4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can affect the expression of genes involved in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound has been found to inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis. Additionally, 4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of 4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol in laboratory settings have been studied extensively. This compound exhibits stability under various conditions, but its effects on cellular function can change over time. In vitro studies have shown that prolonged exposure to 4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can lead to alterations in cell viability, proliferation, and differentiation. Additionally, the degradation products of this compound may have distinct biological activities .

Dosage Effects in Animal Models

The effects of 4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol vary with different dosages in animal models. At low doses, this compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways. At higher doses, it can induce adverse effects such as hepatotoxicity, nephrotoxicity, and alterations in hematological parameters. These findings highlight the importance of determining the optimal dosage for therapeutic applications of 4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol .

Metabolic Pathways

4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites with distinct biological activities. This compound can also affect metabolic flux by modulating the activity of key enzymes involved in metabolic pathways. Additionally, 4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can influence the levels of metabolites, thereby affecting cellular metabolism .

Transport and Distribution

The transport and distribution of 4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and can accumulate in specific cellular compartments. Additionally, 4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can bind to plasma proteins, affecting its distribution and bioavailability .

Subcellular Localization

The subcellular localization of 4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications. The localization of 4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can influence its interactions with biomolecules and its effects on cellular processes .

Propiedades

IUPAC Name |

4-cyclohexyl-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3OS/c1-19-13-10-6-5-9-12(13)14-16-17-15(20)18(14)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJILUVXAUVDBOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NNC(=S)N2C3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357609 |

Source

|

| Record name | 4-Cyclohexyl-5-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23195-34-8 |

Source

|

| Record name | 4-Cyclohexyl-5-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methylbenzo[b]thiophene-2-carbonitrile](/img/structure/B1347591.png)